o-((5-Bromofuran-2-yl)methyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-((5-Bromofuran-2-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C5H6BrNO2 and a molecular weight of 192.01 g/mol . This compound is characterized by the presence of a brominated furan ring attached to a hydroxylamine group via a methylene bridge. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of o-((5-Bromofuran-2-yl)methyl)hydroxylamine involves several steps. One common method includes the bromination of furan followed by the introduction of a hydroxylamine group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The hydroxylamine group is then introduced using hydroxylamine hydrochloride in the presence of a base such as sodium carbonate .
Analyse Chemischer Reaktionen
o-((5-Bromofuran-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form amines or other reduced products using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
o-((5-Bromofuran-2-yl)methyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of o-((5-Bromofuran-2-yl)methyl)hydroxylamine involves its ability to undergo oxidation and reduction reactions. The hydroxylamine group can participate in redox reactions, making it a useful intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to o-((5-Bromofuran-2-yl)methyl)hydroxylamine include:
o-((5-Chlorofuran-2-yl)methyl)hydroxylamine: Similar structure but with a chlorine atom instead of bromine.
o-((5-Iodofuran-2-yl)methyl)hydroxylamine: Similar structure but with an iodine atom instead of bromine.
o-((5-Methylfuran-2-yl)methyl)hydroxylamine: Similar structure but with a methyl group instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the furan ring .
Eigenschaften
Molekularformel |
C5H6BrNO2 |
---|---|
Molekulargewicht |
192.01 g/mol |
IUPAC-Name |
O-[(5-bromofuran-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H6BrNO2/c6-5-2-1-4(9-5)3-8-7/h1-2H,3,7H2 |
InChI-Schlüssel |
SFQNKIKKFFFILR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Br)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.